Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
CAS No.: 157542-92-2
Cat. No.: VC14492846
Molecular Formula: C17H13ClN2O4
Molecular Weight: 344.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157542-92-2 |
|---|---|
| Molecular Formula | C17H13ClN2O4 |
| Molecular Weight | 344.7 g/mol |
| IUPAC Name | (2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |
| Standard InChI | InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
| Standard InChI Key | NUQZXROIVGBRGR-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A (2S)-configured propanoic acid group, providing acidity (pKa ~4.5–5.0) and enabling salt formation .
-
A phenoxy ether bridge connecting the propanoic acid to the heterocyclic core.
-
A 7-chloro-2-quinoxalinyl group, a bicyclic aromatic system with a chlorine substituent at position 7 .
The stereochemistry at the C2 position is critical for biological activity, as enantiomeric forms often diverge in pharmacokinetics and target binding .
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Enantioselective Synthesis
The (2S)-configuration is typically achieved via asymmetric catalysis or chiral resolution. A representative route involves:
-
Etherification: Coupling 7-chloro-2-hydroxyquinoxaline with 4-(2-bromopropoxy)phenol under basic conditions (K₂CO₃, DMF, 80°C).
-
Carboxylation: Oxidizing the intermediate alcohol to the carboxylic acid using Jones reagent.
-
Chiral Separation: Resolving racemic mixtures via chiral HPLC or enzymatic kinetic resolution .
Yield optimization remains challenging due to steric hindrance at the phenoxy-quinoxaline junction, with reported yields of 15–30% for stereopure batches.
Physicochemical Properties
Solubility and Stability
The free acid form exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (>50 mg/mL). Conversion to the sodium salt (XK469) enhances hydrophilicity, making it suitable for intravenous formulations.
Table 2: Physicochemical Profile
| Parameter | Free Acid | Sodium Salt (XK469) |
|---|---|---|
| Melting Point | 198–202°C (dec.) | >250°C |
| LogP (Octanol/Water) | 2.81 | 1.94 |
| pKa | 4.63 (COOH) | N/A |
| Stability | Sensitive to light | Hygroscopic |
Biological Activity and Mechanism of Action
Antitumor Activity
XK469 demonstrates broad-spectrum cytotoxicity against solid tumors (IC₅₀ = 0.1–2.5 µM in murine models), primarily via:
-
Topoisomerase II Inhibition: Stabilizes DNA-topoisomerase complexes, inducing double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Mediates mitochondrial apoptosis in leukemia cell lines.
Selectivity and Resistance
The (2S)-enantiomer shows 10-fold greater potency than the (2R)-form in breast cancer models (MCF-7), correlating with enhanced DNA binding affinity . Resistance mechanisms include upregulation of ABCG2 efflux transporters and TOP2A mutations.
Pharmacokinetics and Metabolism
Biotransformation
In vitro studies using human hepatocyte cocultures indicate:
-
Phase I Metabolism: Hydroxylation at the quinoxaline C3 position (CYP3A4-mediated).
-
Phase II Conjugation: Glucuronidation of the carboxylic acid group (UGT1A3).
Plasma half-life in rodents is 2.3–3.1 hours, with 65% renal excretion of unchanged drug.
Applications in Research and Therapy
Preclinical Development
XK469 has undergone evaluation in:
-
Combination Therapy: Synergizes with doxorubicin in multidrug-resistant colon cancer.
-
Radiosensitization: Enhances γ-radiation efficacy in glioblastoma xenografts.
Clinical Status
Despite promising preclinical data, clinical trials were halted in Phase I due to dose-limiting cardiotoxicity (QT prolongation).
Research Findings and Innovations
Table 3: Key Studies on (2S)-Propanoic Acid Derivative
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume